molecular formula C20H19FN2O2 B6561862 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1091105-87-1

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561862
CAS No.: 1091105-87-1
M. Wt: 338.4 g/mol
InChI Key: NTEGGWIWPTXVKU-UHFFFAOYSA-N
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Description

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyano group, a fluorophenyl group, and an oxan-4-yl group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves the following steps:

    Formation of the oxan-4-yl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with oxirane in the presence of a base to form the oxan-4-yl intermediate.

    Coupling with benzamide: The oxan-4-yl intermediate is then coupled with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group are key functional groups that contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-fluorophenyl)benzamide
  • 4-cyano-N-(4-fluorophenyl)benzamide
  • 4-cyano-N-(4-methylphenyl)benzamide

Uniqueness

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

4-cyano-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-18-7-5-17(6-8-18)20(9-11-25-12-10-20)14-23-19(24)16-3-1-15(13-22)2-4-16/h1-8H,9-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGGWIWPTXVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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